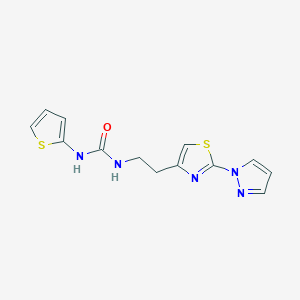

1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(thiophen-2-yl)urea

Description

1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(thiophen-2-yl)urea is a complex organic compound that features a unique combination of pyrazole, thiazole, and thiophene moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name |

1-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5OS2/c19-12(17-11-3-1-8-20-11)14-6-4-10-9-21-13(16-10)18-7-2-5-15-18/h1-3,5,7-9H,4,6H2,(H2,14,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYPLYCDDFSYABD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC(=CS2)CCNC(=O)NC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.

Thiazole ring synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Coupling reactions: The pyrazole and thiazole rings are then coupled using suitable linkers and reagents to form the intermediate compound.

Urea formation: The final step involves the reaction of the intermediate with thiophene-2-yl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrazole, thiazole, and thiophene rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Chemical Structure and Synthesis

The compound comprises a pyrazole ring , a thiazole ring , and a thiophene moiety . The synthesis typically involves multi-step organic reactions, including:

- Formation of the Pyrazole Ring : Achieved through the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

- Thiazole Ring Synthesis : Conducted via Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.

- Coupling Reactions : The pyrazole and thiazole rings are coupled using suitable linkers.

- Urea Formation : The final step involves reacting the intermediate with thiophene-2-yl isocyanate to yield the target urea derivative .

Medicinal Chemistry

The compound has been explored for its potential therapeutic effects, including:

- Anti-inflammatory Activity : Studies have demonstrated that derivatives exhibit significant anti-inflammatory properties, making them candidates for treating conditions like arthritis .

- Antimicrobial Properties : Research indicates effectiveness against various bacterial strains, including E. coli and S. aureus. In vitro studies showed zones of inhibition comparable to standard antibiotics:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 10a | E. coli | 15 |

| 10c | S. aureus | 18 |

| 10g | B. subtilis | 20 |

These results suggest potential for further development as antimicrobial agents.

Anticancer Activity

The compound has shown promise in anticancer research:

- Mechanism of Action : It may inhibit kinases involved in cell proliferation (e.g., BRAF(V600E), EGFR), leading to apoptosis in cancer cell lines.

- Case Studies : Certain derivatives have been tested against various cancer cell lines, indicating potential as anticancer agents .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes:

- Xanthine Oxidase Inhibition : Some derivatives displayed moderate inhibitory activity against xanthine oxidase, suggesting applications in treating gout or hyperuricemia.

Biological Research

In biological contexts, the compound is being studied for its interaction with specific molecular targets such as enzymes or receptors:

- Mechanism of Action : It may bind to the active site of an enzyme or modulate receptor signaling pathways, influencing various cellular processes.

Material Science

In addition to biological applications, this compound is also utilized in developing new materials with specific properties such as conductivity or fluorescence.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the biological activity of these compounds:

Mechanism of Action

The mechanism of action of 1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

Similar Compounds

1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(phenyl)urea: Similar structure but with a phenyl group instead of a thiophene ring.

1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(pyridin-2-yl)urea: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(thiophen-2-yl)urea is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties

Biological Activity

1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(thiophen-2-yl)urea is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound integrates pyrazole, thiazole, and thiophene moieties, which are known for their significant pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Synthesis

The compound’s structure consists of a pyrazole ring linked to a thiazole moiety and a thiophene group through an ethyl linker. The synthesis typically involves multiple steps:

- Formation of the Pyrazole Ring : Synthesized from hydrazine and a 1,3-diketone.

- Thiazole Ring Formation : Achieved through cyclization of thioamide with α-haloketone.

- Coupling : The pyrazole and thiazole rings are coupled under basic conditions.

- Urea Formation : Finalized by reacting the intermediate with isocyanates.

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies, highlighting its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

Antimicrobial Activity

Research indicates that compounds containing pyrazole and thiazole rings exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) around 250 µg/mL .

Anti-inflammatory Properties

Studies have demonstrated that this compound can inhibit inflammatory pathways. For example, related pyrazole derivatives were tested for their ability to inhibit the production of pro-inflammatory cytokines like TNFα and IL-17, showing IC50 values in the nanomolar range . The mechanism involves modulation of nuclear factor kappa B (NF-kB) signaling pathways.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound.

Study 1: Antibacterial Efficacy

A study evaluated a series of pyrazolyl-thiazolyl ureas against common pathogens. The results indicated that modifications in the substituents significantly affected antibacterial potency, with some compounds achieving MIC values lower than 100 µg/mL against resistant strains .

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of similar compounds in animal models. Results showed that certain derivatives could reduce edema significantly compared to controls, indicating their potential as therapeutic agents for inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammatory processes.

- Receptor Modulation : It can modulate receptor activities linked to pain and inflammation pathways.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Compound A | Pyrazole + Thiazole | Moderate Antimicrobial |

| Compound B | Pyrazole + Thiophene | Strong Anti-inflammatory |

| This Compound | Pyrazole + Thiazole + Thiophene | Broad-spectrum activity |

Q & A

Basic: How can the synthesis of this urea-thiazole-pyrazole hybrid be optimized for yield and purity?

Methodological Answer:

Synthesis optimization requires careful selection of solvents, reaction temperatures, and purification techniques. For example:

- Solvent Choice : Anhydrous toluene or CHCl₃ facilitates efficient reflux for coupling reactions, as demonstrated in urea-thiazole syntheses .

- Temperature Control : Reflux durations (1–2 hours) minimize side reactions while ensuring complete conversion .

- Purification : Crystallization from EtOH–AcOH (2:1) mixtures enhances purity by removing unreacted amines or azides .

- Catalyst Use : Incorporating triethylamine or other bases can accelerate urea bond formation, as seen in analogous triazine-urea syntheses .

Basic: What characterization techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

Multi-modal characterization is essential:

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for thiophene (δ 6.8–7.5 ppm), pyrazole (δ 7.5–8.2 ppm), and urea NH (δ 9–10 ppm) .

- IR : Validate urea C=O stretches (~1650–1700 cm⁻¹) and thiazole C=N (~1550 cm⁻¹) .

- Elemental Analysis : Confirm C, H, N, S percentages within ±0.3% of theoretical values .

- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients .

Basic: How can solubility and stability be evaluated under experimental conditions?

Methodological Answer:

- Solubility Screening : Test in DMSO (primary solvent), followed by aqueous buffers (PBS, pH 7.4) or ethanol .

- Stability Studies :

- Thermal Stability : Incubate at 25°C, 37°C, and 60°C for 24–72 hours; monitor degradation via HPLC .

- Photostability : Expose to UV-Vis light (300–800 nm) and analyze decomposition products .

Advanced: What pharmacological targets are plausible based on structural analogs?

Methodological Answer:

The compound’s thiazole-urea scaffold suggests multiple targets:

- Antimicrobial Activity : Pyrazole-thiazole derivatives inhibit bacterial growth (e.g., S. aureus, IC₅₀ ~0.24–16 µM) via membrane disruption or enzyme inhibition .

- Enzyme Inhibition : Thiazole-urea hybrids target PDE3 (IC₅₀ <1 µM) or antifungal enzymes (e.g., CYP51) .

- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY) to track localization in bacterial or cancer cell lines .

Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?

Methodological Answer:

- Core Modifications :

- Side Chain Optimization : Introduce methyl/ethyl groups on the thiazole ethyl chain to reduce steric hindrance .

- Bioisosteres : Replace urea with thiourea or sulfonamide to modulate hydrogen-bonding interactions .

Advanced: What in vitro models are suitable for evaluating biological activity?

Methodological Answer:

- Antibacterial Assays :

- MIC Determination : Use broth microdilution against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .

- Time-Kill Curves : Assess bactericidal kinetics at 2× MIC over 24 hours .

- Enzyme Inhibition :

Advanced: How should conflicting data on biological activity be resolved?

Methodological Answer:

- Replication : Repeat assays in triplicate across independent labs to rule out technical variability .

- Dose-Response Curves : Confirm activity across a broad concentration range (e.g., 0.1–100 µM) .

- Orthogonal Assays : Cross-validate results using fluorescence polarization (enzyme binding) and cell viability (MTT) assays .

Advanced: What computational methods predict binding modes and pharmacokinetics?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with PDE3 (PDB: 1SO2) or bacterial topoisomerases .

- ADMET Prediction : Employ SwissADME or pkCSM to estimate logP (<3), bioavailability (>30%), and CYP450 inhibition risks .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess target-ligand stability under physiological conditions .

Advanced: Can synergistic effects with existing therapeutics be systematically explored?

Methodological Answer:

- Checkerboard Assays : Combine with β-lactams or fluoroquinolones; calculate fractional inhibitory concentration (FIC) indices .

- Mechanistic Studies : Use transcriptomics (RNA-seq) to identify pathways upregulated in synergy (e.g., cell wall biosynthesis) .

Advanced: How can degradation pathways be analyzed to improve formulation stability?

Methodological Answer:

- Forced Degradation : Expose to acid (0.1M HCl), base (0.1M NaOH), and peroxide (3% H₂O₂); identify degradants via LC-HRMS .

- Excipient Screening : Test stabilizers (e.g., cyclodextrins) in lyophilized formulations stored at 4°C/25°C/40°C for 6 months .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.